An In-Depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1)
An In-Depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2-iodopyridin-3-ol is a strategically important, trifunctional heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic hydroxyl group, a versatile iodo substituent amenable to cross-coupling reactions, and a metabolically robust fluoro group on a pyridine scaffold makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in its effective utilization.
Introduction: A Trifunctional Building Block of Strategic Importance
The pyridine ring is a privileged scaffold, frequently found in biologically active molecules and approved pharmaceuticals.[1] The strategic functionalization of this core is a cornerstone of drug discovery. 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1) has emerged as a particularly powerful intermediate due to the orthogonal reactivity of its three key functional groups.
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The Iodo Group: Positioned at the 2-position, the carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of carbon and heteroatom substituents.[2][3]
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The Fluoro Group: Located at the 6-position, the fluorine atom often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] It also modulates the pKa of the pyridine nitrogen and can influence binding interactions with biological targets through favorable electrostatic or hydrogen-bonding interactions.
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The Hydroxyl Group: The phenol-like hydroxyl group at the 3-position provides a handle for etherification, esterification, or can act as a hydrogen bond donor in ligand-receptor interactions.
This combination of features makes 6-fluoro-2-iodopyridin-3-ol a valuable starting material for creating diverse chemical libraries and synthesizing targeted therapeutic agents, particularly in oncology and for neurological disorders.[4]
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties is critical for handling, reaction monitoring, and structural confirmation.
Physicochemical Properties
The compound is typically supplied as a white to off-white powder or crystalline solid.[5]
| Property | Value | Source |
| CAS Number | 214911-10-1 | [] |
| Molecular Formula | C₅H₃FINO | [5][] |
| Molecular Weight | 238.99 g/mol | |
| Appearance | White to off-white powder or crystals | [5] |
| Storage | 2-8°C, sealed in dry, dark place | [7] |
| Purity | Typically ≥98% | [5] |
| InChI Key | AKFTVSCBHZVKCM-UHFFFAOYSA-N |
Spectroscopic Data (Predicted & Reported)
While a comprehensive public dataset is not available, the expected NMR and MS signatures are key for characterization.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | Notes |
| ¹H NMR | ~7.0 - 7.5 | d, J ≈ 8-9 Hz | Proton on C4, coupled to C5 proton. |
| ~6.7 - 7.1 | dd, J ≈ 8-9, 2-3 Hz | Proton on C5, coupled to C4 proton and fluorine. | |
| ~5.0 - 6.0 | br s | Phenolic proton, exchangeable with D₂O. | |
| ¹³C NMR | ~155-160 (d) | d, ¹JCF ≈ 230-250 Hz | C6, large coupling constant characteristic of C-F bond. |
| ~140-145 (d) | d, ³JCF ≈ 10-15 Hz | C4, smaller coupling to fluorine. | |
| ~120-125 (d) | d, ²JCF ≈ 20-25 Hz | C5, two-bond coupling to fluorine. | |
| ~150-155 | s | C3, bearing the hydroxyl group. | |
| ~90-100 | s | C2, bearing the iodine, significantly shielded. | |
| MS (ESI+) | m/z 239.9 | [M+H]⁺ | Expected parent ion in positive ion mode. |
Note: NMR predictions are based on standard chemical shift values for substituted pyridines and established C-F coupling constants. Actual values may vary based on solvent and experimental conditions.
Synthesis and Purification
The synthesis of 6-fluoro-2-iodopyridin-3-ol typically starts from a more readily available precursor, 6-fluoropyridin-3-ol. The key transformation is the regioselective iodination at the C2 position.
Diagram: Synthetic Pathway
Caption: General synthetic route to the title compound.
Detailed Experimental Protocol: Regioselective Iodination
This protocol describes a representative method for the synthesis of 6-fluoro-2-iodopyridin-3-ol. The choice of an electrophilic iodinating agent is crucial for success.
Causality & Rationale:
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Starting Material: 6-Fluoropyridin-3-ol is chosen as the precursor. The hydroxyl group is an activating, ortho-, para-director. The position ortho to the hydroxyl group (C2) is highly activated towards electrophilic aromatic substitution.
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Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective electrophilic iodine source that is easier to handle than molecular iodine and often gives cleaner reactions.[8]
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that is suitable for dissolving the reactants and is generally inert under these conditions.
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Temperature: The reaction is typically performed at room temperature to prevent over-reaction or decomposition.
Step-by-Step Methodology:
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Preparation: To a solution of 6-fluoropyridin-3-ol (1.0 eq) in acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 eq) portion-wise over 10 minutes.
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Reaction: Stir the resulting mixture at room temperature (20-25°C).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
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Extraction: Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (10% w/v) to quench any remaining iodine, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-fluoro-2-iodopyridin-3-ol as a solid.
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Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Key Transformations
The utility of 6-fluoro-2-iodopyridin-3-ol stems from its capacity to undergo a variety of selective chemical transformations.
Diagram: Reactivity Map
Caption: Key reaction classes for the title compound.
Palladium-Catalyzed Cross-Coupling at C2
The C2-iodo bond is the primary site for building molecular complexity. This reactivity is foundational to its role as a building block.
Expert Insight: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive in oxidative addition to Pd(0) catalysts. This often allows for milder reaction conditions and broader substrate scope compared to other aryl halides.
Example Protocol: Suzuki-Miyaura Coupling
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Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-fluoro-2-iodopyridin-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reagents: Add a suitable base, typically an aqueous solution of 2M sodium carbonate (3.0 eq).
-
Solvent: Add a solvent system, such as a 3:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
Reactions at the C3-Hydroxyl Group
The hydroxyl group can be readily alkylated or arylated under basic conditions.
Expert Insight: The choice of base is critical. A strong base like sodium hydride (NaH) is required for complete deprotonation to the alkoxide, which is a potent nucleophile for Williamson ether synthesis. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially with more reactive alkylating agents like benzyl bromide or methyl iodide.
Applications in Drug Discovery
While specific drugs containing this exact fragment may be proprietary, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents. The 6-fluoro-3-hydroxypyridine core is a known pharmacophore that can mimic or replace other heterocyclic systems to improve drug properties.[9] Its application as a key intermediate allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).
Handling, Storage, and Safety
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Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light.[7] Recommended storage temperature is 2-8°C.
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Safety Hazards: The compound is classified with GHS07 pictograms (Exclamation mark). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
References
- Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120.
- PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics.
- Pipzine Chemicals. 6-Fluoro-3-Hydroxypyridine: Properties, Uses, Safety, Suppliers.
- Autech Industry Co., Limited. 6-fluoro-4-iodopyridin-3-ol.
- ResearchGate. (2014). Request PDF: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
- Sigma-Aldrich. 6-Chloro-2-fluoro-3-iodopyridine.
- Sigma-Aldrich. 6-Fluoro-2-iodopyridin-3-ol | 214911-10-1.
- BOC Sciences. CAS 214911-10-1 6-Fluoro-3-hydroxy-2-iodopyridine.
- Sigma-Aldrich. 6-fluoro-3-iodo-2-methylpyridine.
- BLDpharm. 1803737-86-1|6-Fluoro-3-(fluoromethyl)-2-iodopyridine.
- Guidechem. 6-Fluoro-3-hydroxy-2-iodopyridine CAS NO.214911-10-1.
- A2B Chem. Spotlight on 6-Fluoro-3-iodo-2-methylpyridine: Your Next Chemical Synthesis Partner.
- Moldb. 214911-10-1 | 6-Fluoro-2-iodopyridin-3-ol.
- Apollo Scientific. 6-Fluoro-4-iodopyridin-3-ol.
- Guidechem. How can 2-fluoro-3-hydroxypyridine be synthesized and applied?
- Smolecule. Buy 3-Fluoro-2-iodopyridine | 146141-04-0.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Organic Chemistry Portal.
- Smolecule. Buy 5-Fluoro-6-iodopyridin-3-amine.
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